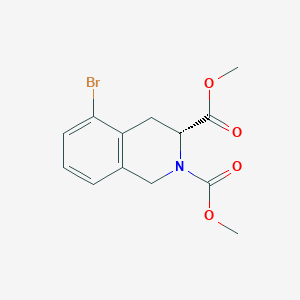
Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable isoquinoline precursor, followed by esterification to introduce the dimethyl ester groups. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is usually carried out using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This approach not only improves efficiency but also enhances safety by minimizing the handling of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing by-products.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Bromine-containing by-products.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Amino or thiol-substituted isoquinoline derivatives.
Scientific Research Applications
Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (3R)-5-chloro-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate
- Dimethyl (3R)-5-fluoro-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate
- Dimethyl (3R)-5-iodo-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate
Uniqueness
Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C13H14BrNO4 |
|---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
dimethyl (3R)-5-bromo-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C13H14BrNO4/c1-18-12(16)11-6-9-8(4-3-5-10(9)14)7-15(11)13(17)19-2/h3-5,11H,6-7H2,1-2H3/t11-/m1/s1 |
InChI Key |
IAVCINLGBBDZKM-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C(CN1C(=O)OC)C=CC=C2Br |
Canonical SMILES |
COC(=O)C1CC2=C(CN1C(=O)OC)C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-{[(4-Chlorobenzene-1-sulfonyl)imino]methyl}benzoic acid](/img/structure/B8638433.png)







